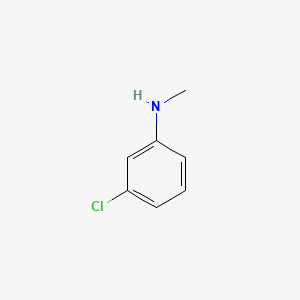

3-chloro-N-methylaniline

Overview

Description

3-chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine . It has a molecular formula of C7H8ClN and a molecular weight of 141.60 . It can undergo C3 borylation in the presence of an iridium catalyst .

Synthesis Analysis

This compound can be synthesized through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Another synthetic method involves dissolving ammonium polysulfide in ethyl alcohol, adding dimethylformamide, uniformly stirring, then adding 2-chloro-6-nitrotoluene and ammonium sulfate, stirring and reacting for 12-20 hours at the temperature of 110-140 DEG C .

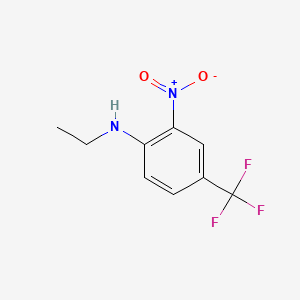

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methylamine group attached to it .

Chemical Reactions Analysis

This compound, being a secondary amine, can undergo C3 borylation in the presence of an iridium catalyst . The molecule can also undergo dissociation dynamics, which are influenced by the number and position of methyl substituents on both the aromatic ring and amine functional group .

Physical And Chemical Properties Analysis

This compound has a boiling point of 243-244°C and a density of 1.156 g/mL at 25°C . It has a refractive index of 1.5840 .

Scientific Research Applications

Vibrational Spectral Analysis

3-Chloro-N-methylaniline, along with its derivatives, has been studied using Fourier transform infrared (FTIR) and FT-Raman spectral analysis. These studies involve recording the spectra in specific ranges and comparing the experimentally determined vibrational frequencies with theoretical calculations from ab initio HF and DFT gradient methods. Such analyses are crucial for understanding the molecular structure and vibrational modes of these compounds, which have implications in materials science and molecular spectroscopy (Arjunan & Mohan, 2008).

Antioxidant Activity

Research has explored the synthesis of novel compounds using derivatives of this compound, such as in reactions with ω-chloro-isonitrosoacetophenone. These synthesized compounds have been evaluated for their antioxidant activities, indicating potential applications in biomedical research, particularly in combating oxidative stress conditions (Topçu et al., 2021).

Environmental Applications

The use of Extractive Membrane Bioreactor (EMB) technology, which involves this compound, has been applied in the treatment of industrial wastewater. This method involves a microbial culture capable of degrading this compound, demonstrating its efficacy in environmental cleanup and pollution control (Splendiani et al., 2000).

Spectroscopic Study of Metal Complexes

This compound has been used in the spectroscopic study of metal(II) tetracyanonickelate and chloride complexes. These studies are significant in the field of coordination chemistry, providing insights into the structural and magnetic properties of these complexes, which can have applications in materials science and catalysis (Yurdakul & Sen, 1999).

Safety and Hazards

3-chloro-N-methylaniline is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Mechanism of Action

Target of Action

3-Chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine It’s known that secondary amines can interact with various biological targets, including enzymes and receptors, depending on their structure and functional groups .

Mode of Action

It’s known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that this compound might interact with its targets through a borylation mechanism, leading to changes in the target’s function or structure .

Biochemical Pathways

Given its ability to undergo borylation, it might be involved in pathways where borylation plays a role

Pharmacokinetics

The physicochemical properties such as its molecular weight (14160 g/mol) and its structure as a secondary amine could influence its pharmacokinetic properties

Result of Action

Given its ability to undergo borylation , it might induce changes in the function or structure of its targets, leading to downstream effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an iridium catalyst is necessary for it to undergo borylation Other factors such as pH, temperature, and the presence of other chemicals could also influence its action

properties

IUPAC Name |

3-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGYSQDPURFIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220342 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7006-52-2 | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

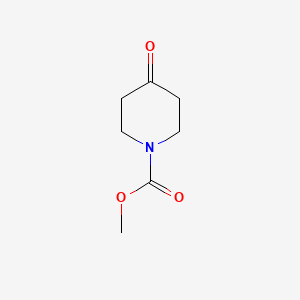

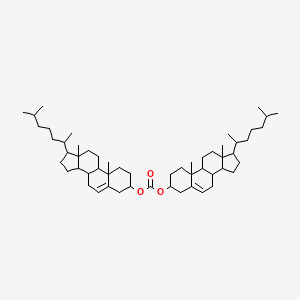

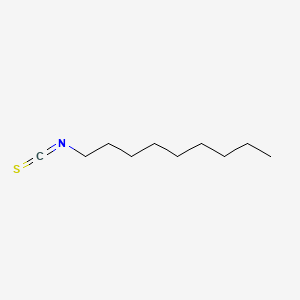

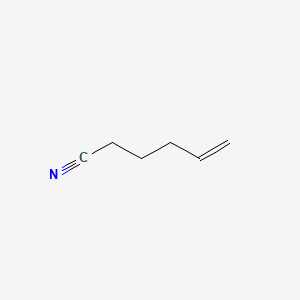

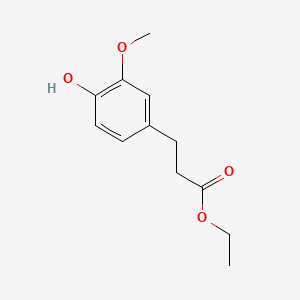

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)